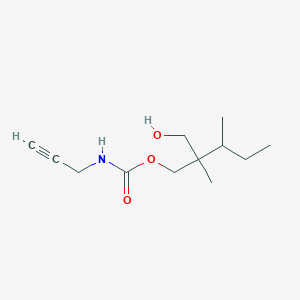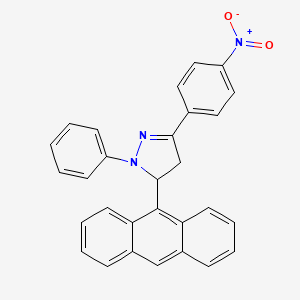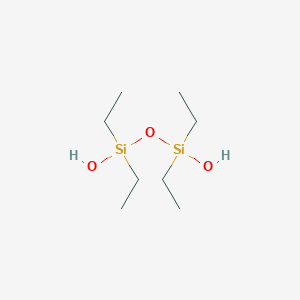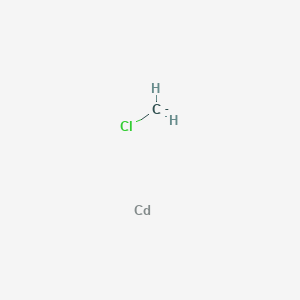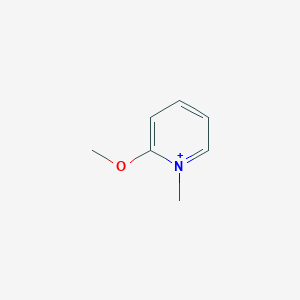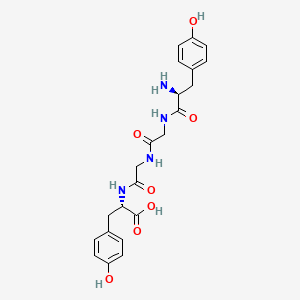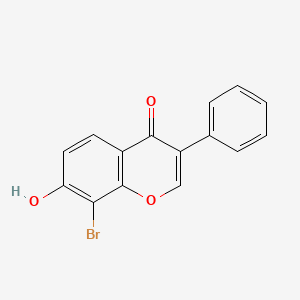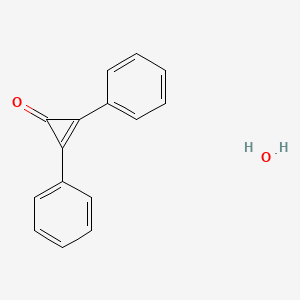
1-Methyl-2-phenyl-2,3-dihydro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-phenyl-2,3-dihydro-1H-indole is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by a fused ring system consisting of a benzene ring and a pyrrole ring, with a methyl group at the nitrogen atom and a phenyl group at the second carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-2-phenyl-2,3-dihydro-1H-indole can be synthesized through several methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . Another method includes the cyclization of N-alkylanilines with terminal alkynes using a copper catalyst .
Industrial Production Methods: Industrial production of this compound often involves large-scale Fischer indole synthesis due to its efficiency and cost-effectiveness. The reaction typically requires refluxing the reactants in the presence of an acid catalyst such as hydrochloric acid or acetic acid .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-phenyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding indole-2,3-diones.
Reduction: Reduction reactions can convert it into tetrahydro derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.
Major Products:
Oxidation: Indole-2,3-diones.
Reduction: Tetrahydroindoles.
Substitution: Various substituted indoles depending on the electrophile used.
Scientific Research Applications
1-Methyl-2-phenyl-2,3-dihydro-1H-indole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-2-phenyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. It can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission . The exact pathways and targets depend on the specific biological context and the derivative .
Comparison with Similar Compounds
2-Phenylindole: Shares a similar structure but lacks the methyl group at the nitrogen atom.
1-Methylindole: Similar but without the phenyl group at the second carbon.
2,3-Dihydro-1H-indole: Lacks both the methyl and phenyl groups.
Uniqueness: 1-Methyl-2-phenyl-2,3-dihydro-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl and phenyl groups enhances its stability and reactivity compared to other indole derivatives .
Properties
CAS No. |
20878-31-3 |
|---|---|
Molecular Formula |
C15H15N |
Molecular Weight |
209.29 g/mol |
IUPAC Name |
1-methyl-2-phenyl-2,3-dihydroindole |
InChI |
InChI=1S/C15H15N/c1-16-14-10-6-5-9-13(14)11-15(16)12-7-3-2-4-8-12/h2-10,15H,11H2,1H3 |
InChI Key |
OXOPPQNJDYHUSJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(CC2=CC=CC=C21)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



